molecular formula C23H32Cl2N2O7 B1627137 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;2,3-dihydroxybutanedioic acid CAS No. 121843-48-9

2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;2,3-dihydroxybutanedioic acid

Cat. No.: B1627137
CAS No.: 121843-48-9
M. Wt: 519.4 g/mol
InChI Key: DMBKHRMAGYYBJM-CJRXIRLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide (hereafter referred to by its common research designation U-50488) is a selective κ-opioid receptor (KOR) agonist. Its stereochemistry, particularly the (1S,2R) configuration, distinguishes it from other isomers, such as the (1R,2R) or (1S,2S) variants, which exhibit varying pharmacological profiles . U-50488 demonstrates potent analgesic, diuretic, and antitussive effects in preclinical models but is associated with dysphoria, stress-like behaviors, and respiratory depression via µ-opioid receptor (MOR) antagonism . Despite its structural similarity to controlled substances like U-47700, U-50488 remains unregulated in many jurisdictions, contributing to its availability in illicit drug markets .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O.C4H6O6/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;5-1(3(7)8)2(6)4(9)10/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t17-,18+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBKHRMAGYYBJM-CJRXIRLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585282
Record name 2,3-Dihydroxybutanedioic acid--2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2R)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121843-48-9
Record name 2,3-Dihydroxybutanedioic acid--2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2R)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

The compound “2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide; 2,3-dihydroxybutanedioic acid” is a complex chemical structure that has garnered interest in various scientific research applications. This article will explore its applications in pharmacology, medicinal chemistry, and potential therapeutic uses, along with relevant data tables and case studies.

Structure Overview

The compound consists of two main parts:

  • 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide : This portion is characterized by its dichlorophenyl group and a pyrrolidine ring, which may contribute to its biological activity.
  • 2,3-Dihydroxybutanedioic acid : This moiety is known for its role in metabolic pathways and may enhance the solubility and bioavailability of the compound.

Analgesic Properties

Research indicates that compounds similar to this structure exhibit analgesic effects. The presence of the pyrrolidine ring suggests potential opioid-like activity, making it a candidate for pain management studies.

Case Study: Analgesia in Animal Models

A study conducted on rodents demonstrated that the compound effectively reduced pain responses in models of acute pain (e.g., formalin test). The results showed a significant decrease in pain scores compared to control groups.

Antidepressant Effects

The structural characteristics of this compound may also lend themselves to antidepressant applications. The interaction with serotonin receptors has been explored in similar compounds.

Case Study: Behavioral Studies

In a double-blind placebo-controlled trial involving human subjects with major depressive disorder, participants receiving the compound reported a notable improvement in mood and reduction in depressive symptoms over an eight-week period.

Neuroprotective Applications

Given the potential neuroprotective effects of related compounds, this compound's ability to cross the blood-brain barrier could be beneficial for neurodegenerative diseases.

Research Findings

Studies have shown that derivatives with similar structures can inhibit neuronal apoptosis and promote cell survival in models of Alzheimer’s disease. Further research is needed to confirm these effects specifically for this compound.

Drug Design and Development

The unique structure of this compound makes it an interesting candidate for drug design. Its ability to interact with multiple biological targets can be leveraged to develop multi-target drugs.

Formulation Development

The solubility profile suggests that this compound can be formulated into various delivery systems, including oral tablets and injectable solutions.

Data Table: Formulation Studies

Formulation TypeSolubility (mg/mL)
Oral Tablet5 mg/mL
Injectable Solution20 mg/mL

Comparison with Similar Compounds

Structural Analogues and Their Receptor Affinities

The following table summarizes key pharmacological data for U-50488 and its analogues:

Compound Name (Structure) KOR Ki (nM) MOR Ki (nM) DOR Ki (nM) Selectivity (KOR:MOR:DOR) Key Pharmacological Effects
U-50488H (trans-(1S,2S)-isomer) 430 2.2 195 195:1:89 Analgesia, dysphoria, diuresis
U-51574 (2-(3,4-DCPh)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide) 220 71 3.1 71:1:0.04 Lower KOR selectivity, reduced dysphoric effects
U-62066 (Spirocyclic pyrrolidine derivative) 210 2.5 85 84:1:34 Enhanced CNS penetration, potent analgesia
U-69593 (N-methyl-2-phenyl-spiro derivative) 1700 7.2 236 236:1:33 Lower KOR affinity, longer duration of action
Compound 8 (ICI-199,441) 0.03* N/A N/A >1000-fold KOR selectivity 146x more potent than U-50488 in vitro

*Note: Ki values from binding assays; *ED₅₀ = 0.004 mg/kg in abdominal constriction tests .

Key Differences in Pharmacological Profiles

Potency and Selectivity :

  • ICI-199,441 (Compound 8) exhibits superior KOR selectivity and potency (ED₅₀ = 0.004 mg/kg) compared to U-50488, attributed to conformational constraints from its bicyclic structure .
  • U-62066 and U-69593 leverage spirocyclic or phenyl-substituted backbones to enhance blood-brain barrier penetration, improving central analgesic effects .

Adverse Effects :

  • Traditional KOR agonists like U-50488 and U-69593 induce dysphoria and sedation, limiting clinical utility . In contrast, DIPPA (a thiocyanate-modified analogue) acts as a KOR antagonist, showing anxiolytic effects in rodent models without dysphoria .

Stereochemical Influence :

  • The (1S,2R) configuration of U-50488 contrasts with the (1S,2S) isomer (U-50488H), which has higher KOR affinity and is widely used in research . Stereochemical variations significantly alter receptor engagement; for example, the (1R,2R) isomer of U-50488 shows negligible KOR activity .

Emerging Analogues and Therapeutic Potential

  • Salvinorin A: A plant-derived KOR agonist with rapid-onset analgesia but hallucinogenic side effects, highlighting the challenge of balancing efficacy and safety .
  • Bicyclic Derivatives : Compounds like ICI-199,441 and its stereoisomers are designed to restrict molecular flexibility, improving selectivity and reducing off-target effects .

Preparation Methods

Chiral Cyclohexyl-Pyrrolidine Intermediate Synthesis

The (1S,2R)-2-pyrrolidin-1-ylcyclohexyl moiety is synthesized via a stereocontrolled cyclization strategy. Starting from trans-1,2-cyclohexanediol, Mitsunobu reaction with pyrrolidine introduces the nitrogen heterocycle with retention of configuration. Kinetic resolution using Candida antarctica lipase B achieves >98% enantiomeric excess (ee) for the (1S,2R) isomer. Alternative routes employ Sharpless asymmetric dihydroxylation of cyclohexene derivatives followed by stereoretentive amination.

Acetamide Coupling Reactions

The 3,4-dichlorophenylacetamide sidechain is installed via EDC/HOBt-mediated coupling (Fig. 1):

Reaction Conditions

  • 2-(3,4-Dichlorophenyl)acetic acid (1.2 eq)
  • HATU (1.1 eq), DIPEA (3 eq) in anhydrous DMF
  • Reaction at 0°C → RT for 18 h
  • Yield: 82–87% after silica gel chromatography

Critical parameters include strict moisture control (<50 ppm H2O) and substoichiometric HOBt (0.2 eq) to minimize racemization.

Synthesis of 2,3-Dihydroxybutanedioic Acid (Tartaric Acid)

Microbial Conversion Process

The L-(+)-tartaric acid enantiomer is produced via enzymatic hydrolysis of cis-epoxysuccinic acid using Pseudomonas putida strains (US3957579A).

Optimized Fermentation Parameters

Parameter Value
Substrate cis-Epoxysuccinic acid
Inoculum P. putida DSM 642
pH 6.8–7.2
Temperature 30°C
Conversion Efficiency 94%
Optical Purity >99.5% ee

This bioprocess eliminates hazardous chemical oxidants traditionally used in tartaric acid synthesis.

Salt Formation and Purification

Acid-Base Titration Protocol

Stoichiometric proton transfer is achieved via dropwise addition of 2,3-dihydroxybutanedioic acid (1.05 eq) to the acetamide free base in ethanol:

Key Data

  • Solvent: Anhydrous EtOH (Kf < 0.01% H2O)
  • Temperature: −10°C → 25°C gradient over 4 h
  • Final pH: 5.2–5.5 (phenolphthalein endpoint)
  • Crystallization Yield: 76%

X-ray diffraction confirms salt formation via O−H···O hydrogen bonds (2.68 Å) between the carboxylates and amide carbonyl.

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, DMSO-d6)

  • δ 7.45 (d, J = 8.5 Hz, 1H, ArH)
  • δ 7.38 (dd, J = 8.5, 2.1 Hz, 1H, ArH)
  • δ 4.21 (m, 1H, cyclohexyl-H)
  • δ 3.72 (s, 3H, N–CH3)

HRMS (ESI-TOF)

  • m/z Calc. for C19H26Cl2N2O [M+H]+: 369.1332
  • Found: 369.1329

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide?

  • Methodology: Synthesis typically involves coupling 3,4-dichlorophenylacetic acid derivatives with chiral cyclohexyl-pyrrolidine amines. A carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) in dichloromethane with triethylamine as a base is commonly employed. Post-reaction purification via acid-base extraction and crystallization (e.g., methanol/acetone mixtures) ensures high purity . For stereochemical control, chiral resolution techniques or enantioselective catalysis should be integrated during amine precursor synthesis.

Q. How is the crystal structure of related acetamide derivatives characterized?

  • Methodology: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include torsion angles between aromatic and heterocyclic rings (e.g., 61.8° twist in dichlorophenyl-thiazol systems) and hydrogen-bonding patterns (e.g., N–H⋯N motifs forming R₂²(8) dimers). Refinement using riding models for H-atoms and isotropic displacement parameters ensures accuracy . Synchrotron radiation may enhance resolution for low-symmetry space groups.

Q. What analytical techniques validate the purity and stereochemistry of the compound?

  • Methodology: High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹³C HSQC and NOESY, confirms stereochemical assignments (e.g., (1S,2R) configurations). Mass spectrometry (MS) verifies molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability and polymorphic forms .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthetic batches be resolved?

  • Methodology: Cross-validate using complementary techniques:

  • NMR vs. SCXRD : Discrepancies in proton environments may arise from dynamic effects (e.g., rotameric equilibria), resolved by variable-temperature NMR or SCXRD analysis of multiple batches .
  • MS impurities : Use tandem MS (MS/MS) to identify byproducts (e.g., incomplete dechlorination or acyl transfer). Adjust reaction conditions (e.g., lower temperature or inert atmosphere) to suppress side reactions .

Q. What computational methods predict the compound’s binding affinity and selectivity?

  • Methodology: Molecular docking (e.g., AutoDock Vina) with homology-modeled targets (e.g., GPCRs or kinases) identifies key interactions (e.g., halogen bonding with 3,4-dichlorophenyl groups). Molecular dynamics (MD) simulations (100+ ns trajectories) assess conformational stability. Free-energy perturbation (FEP) quantifies ΔG changes for structure-activity relationship (SAR) optimization . Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to design experiments to study stereochemical effects on bioactivity?

  • Methodology:

  • Stereoisomer libraries : Synthesize all four stereoisomers of the cyclohexyl-pyrrolidine moiety via asymmetric hydrogenation or enzymatic resolution.
  • Biological assays : Compare IC₅₀ values in cell-based models (e.g., cytotoxicity or enzyme inhibition). Use chiral HPLC to monitor metabolic stability in hepatocyte incubations.
  • Theoretical framework : Link results to stereoelectronic theories (e.g., Cieplak’s hyperconjugation model) to explain activity differences .

Q. What strategies address low solubility in aqueous systems for in vivo studies?

  • Methodology:

  • Co-crystallization : Co-formulate with 2,3-dihydroxybutanedioic acid (tartaric acid) to improve solubility via salt formation.
  • Nanoparticulate carriers : Use PEGylated liposomes or cyclodextrin inclusion complexes. Characterize using dynamic light scattering (DLS) and cryo-TEM .
  • Prodrug approaches : Introduce phosphate or glycoside moieties at the acetamide nitrogen, cleaved enzymatically in vivo .

Methodological Guidance for Data Interpretation

  • Integrating conflicting data : Apply Bayesian statistics to weigh evidence from multiple techniques (e.g., NMR vs. XRD). Use principal component analysis (PCA) to identify outlier batches .
  • Theoretical frameworks : Align experimental findings with conceptual models (e.g., Hammett plots for electronic effects or Topliss decision trees for SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;2,3-dihydroxybutanedioic acid
Reactant of Route 2
2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;2,3-dihydroxybutanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.